molecular formula C23H25FN4O2S B2847811 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863586-67-8

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No. B2847811
CAS RN: 863586-67-8
M. Wt: 440.54
InChI Key: FSWQSDZHQHOWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide, also known as FPPEB, is a chemical compound that belongs to the class of sulfonamides. It is a potential drug candidate that has been studied for its therapeutic applications in various medical conditions.

Scientific Research Applications

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide has been extensively studied for its therapeutic applications in various medical conditions such as depression, anxiety, and schizophrenia. It has been found to act as a potent antagonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT1A receptor, which makes it a useful tool for studying the physiological processes that are modulated by this receptor. This compound has also been shown to have good pharmacokinetic properties in animal models. However, one of the limitations of this compound is that its efficacy and safety in humans have not been established yet.

Future Directions

There are several future directions for the research on N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide. One of the potential applications of this compound is in the treatment of mood disorders such as depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. Another potential application of this compound is in the treatment of cognitive disorders such as Alzheimer's disease. Future studies could also investigate the effects of this compound on other physiological processes that are modulated by the 5-HT1A receptor.

Synthesis Methods

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide can be synthesized by a multistep process that involves the reaction of 4-fluorobenzenamine with 1-boc-piperazine, followed by the reaction of the resulting intermediate with 2-bromoethyl pyridine. The final product is obtained by reacting the intermediate with benzenesulfonyl chloride. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2S/c24-20-8-10-21(11-9-20)27-13-15-28(16-14-27)23(19-5-4-12-25-17-19)18-26-31(29,30)22-6-2-1-3-7-22/h1-12,17,23,26H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWQSDZHQHOWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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